molecular formula C10H15ClN2O3 B12908985 2-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide CAS No. 87675-12-5

2-Chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide

Katalognummer: B12908985
CAS-Nummer: 87675-12-5
Molekulargewicht: 246.69 g/mol
InChI-Schlüssel: MZYRKBYOLDZEDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Acetamide Formation: The final step involves the reaction of the chlorinated isoxazole with ethoxymethylamine to form the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining specific temperatures to ensure the desired reaction pathway.

    Catalysts: Using catalysts to increase the reaction rate.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products

    Oxidation Products: Oxides or hydroxyl derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals or as a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-N-(3,5-dimethylisoxazol-4-yl)acetamide: Lacks the ethoxymethyl group.

    N-(3,5-Dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide: Lacks the chlorine atom.

    2-Chloro-N-(isoxazol-4-yl)-N-(ethoxymethyl)acetamide: Lacks the methyl groups on the isoxazole ring.

Uniqueness

The presence of both the chlorine atom and the ethoxymethyl group in 2-Chloro-N-(3,5-dimethylisoxazol-4-yl)-N-(ethoxymethyl)acetamide may confer unique reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Eigenschaften

CAS-Nummer

87675-12-5

Molekularformel

C10H15ClN2O3

Molekulargewicht

246.69 g/mol

IUPAC-Name

2-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(ethoxymethyl)acetamide

InChI

InChI=1S/C10H15ClN2O3/c1-4-15-6-13(9(14)5-11)10-7(2)12-16-8(10)3/h4-6H2,1-3H3

InChI-Schlüssel

MZYRKBYOLDZEDL-UHFFFAOYSA-N

Kanonische SMILES

CCOCN(C1=C(ON=C1C)C)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.